Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O5, and it has a molecular weight of approximately 278.26 g/mol. The structure features a coumarin moiety, characterized by a benzopyrone framework, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The compound consists of a methyl ester group attached to a propanoate chain, with a 4-methyl-2-oxo-2H-chromen-7-yl group linked through an ether bond at the second position of the propanoate moiety .
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits notable biological activities, primarily due to the presence of the coumarin structure. Research has indicated that compounds within this class possess:
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves several steps:
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications due to its unique properties:
Studies on methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate's interactions with biological systems have revealed:
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shares structural similarities with several other coumarin derivatives, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 2-[ (4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate | Ethyl group instead of methyl | Similar antimicrobial activity |
Methyl 7-hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |
Methyl 6-(trifluoromethyl)coumarin | Trifluoromethyl substituent | Enhanced lipophilicity; potential for drug design |
These compounds highlight the diversity within the coumarin class while emphasizing methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate's unique structural characteristics that may confer distinct biological activities and applications .
The compound’s IUPAC name, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, is derived from its core chromen-2-one scaffold (a bicyclic structure comprising a benzene ring fused to a pyrone moiety). The substituents are systematically numbered:
The structural formula (Figure 1) highlights the ester group (-COOCH₃) attached to the propanoic acid backbone and the ether linkage bridging the chromen system.
Table 1: Key Structural Features
Feature | Position | Functional Group |
---|---|---|
Chromen-2-one core | Base | Benzene + pyrone |
Methyl substituent | C4 | -CH₃ |
Oxo group | C2 | =O |
Ether-linked propanoate | C7 | -O-(CH₂)COOCH₃ |
This compound is cataloged under multiple identifiers:
Notably, no EC number has been assigned in the reviewed sources.
Table 2: Registry Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Number | 307546-45-8 | PubChem |
PubChem CID | 3782756 | PubChem |
ChEMBL ID | CHEMBL4061563 | PubChem |
The molecular formula C₁₄H₁₄O₅ corresponds to a molecular weight of 262.26 g/mol, computed using atomic masses (C: 12.01, H: 1.008, O: 16.00).
Elemental Composition Breakdown:
Table 3: Molecular Weight and Composition
Component | Quantity | Contribution to Molecular Weight |
---|---|---|
Carbon (C₁₄) | 14 atoms | 168.14 g/mol |
Hydrogen (H₁₄) | 14 atoms | 14.11 g/mol |
Oxygen (O₅) | 5 atoms | 80.00 g/mol |
Total | 262.26 g/mol |
The compound lacks chiral centers due to the absence of tetrahedral carbon atoms bonded to four distinct substituents. The propanoate side chain at position 7 adopts a planar configuration, stabilized by conjugation with the chromen-2-one system.
Isomeric Possibilities:
No stereoisomers (enantiomers or diastereomers) have been reported for this compound.